molecular formula C7H2BrClF2O B2393572 3-Bromo-5-chloro-2,6-difluorobenzaldehyde CAS No. 2514963-78-9

3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Cat. No. B2393572
CAS RN: 2514963-78-9
M. Wt: 255.44
InChI Key: ATRKGNJQPFWXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2BrClF2O . It has a molecular weight of 255.45 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-2,6-difluorobenzaldehyde is 1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H . The InChI key is ATRKGNJQPFWXHV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2,6-difluorobenzaldehyde is a solid substance at ambient temperature . The compound is sensitive to air and should be stored under dry inert gas .

Scientific Research Applications

Pharmaceutical Intermediate

“3-Bromo-5-chloro-2,6-difluorobenzaldehyde” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of pharmaceuticals. They are often used in various stages of medicinal product synthesis.

Synthesis of Bioactive Compounds

This compound can be used in the synthesis of bioactive compounds . Bioactive compounds have biological activities that can be beneficial for health, and they are often used in the development of new drugs.

Synthesis of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . “3-Bromo-5-chloro-2,6-difluorobenzaldehyde” could potentially be used in the synthesis of these indole derivatives.

Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil

“3-Bromo-5-chloro-2,6-difluorobenzaldehyde” can be used to synthesize “5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil” via one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea . This compound could have potential applications in medicinal chemistry.

properties

IUPAC Name

3-bromo-5-chloro-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRKGNJQPFWXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2,6-difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.